Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Process Chemistry Crystallization Micafungin Synthesis

Micafungin side chain synthesis risks regioisomer contamination. This methyl ester, the direct crystalline product of the [3+2] cycloaddition between 4-pentyloxyphenylacetylene and 4-(hydroxyiminomethyl)benzoic acid methyl ester, locks in correct 3,5-diaryl substitution. ● Enables regioisomer rejection at the critical purification node ● Superior storage stability vs. the hydrolysis-prone active ester ● Well-characterized ANDA reference standard with HPLC purity, water content, and residual solvent data. Hydrolyze on demand to the free acid for immediate peptide coupling.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 179162-64-2
Cat. No. B1588548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
CAS179162-64-2
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3
InChIKeyJLCLOAYOQLRDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micafungin Side Chain Methyl Ester Overview


Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS 179162-64-2) is the methyl ester of the 3,5-diarylisoxazole side chain acid that defines the echinocandin antifungal micafungin (FK463). [1] This compound is the direct product of the key [3+2] cycloaddition reaction used to construct the side chain's isoxazole core and serves as the immediate precursor to the free acid (CAS 179162-55-1) and the benzotriazole active ester (CAS 235112-66-0) required for peptide coupling. [2] Its molecular formula is C22H23NO4 (MW 365.42 g/mol), with a predicted boiling point of 528.9±50.0 °C and density of 1.128±0.06 g/cm³.

Why the Methyl Ester Is Irreplaceable


The side chain of micafungin can be procured as the free acid (CAS 179162-55-1), the methyl ester (CAS 179162-64-2), or the benzotriazole active ester (CAS 235112-66-0). These are not functionally interchangeable. The methyl ester is the direct, crystalline product of the regioselective isoxazole-forming cycloaddition between 4-pentyloxyphenylacetylene and 4-(hydroxyiminomethyl)benzoic acid methyl ester. [1] Its formation locks in the correct 3,5-diaryl substitution pattern; the undesired regioisomer can be rejected at this stage. Substituting the free acid for the methyl ester bypasses this critical purification node. The methyl ester also offers superior storage stability compared to the hydrolysis-prone active ester and avoids the premature deprotection that can complicate direct use of the free acid in subsequent coupling steps. [2] Consequently, for process development, ANDA filings requiring impurity profiling, or as a primary reference standard, the methyl ester provides a distinct and irreplaceable entry point.

Head-to-Head Evidence: Methyl Ester vs. Analogs


Crystallinity Advantage Over Free Acid

In the Ohigashi et al. (2005) practical synthesis of FR195752, the methyl ester is isolated directly as a crystalline solid after the cycloaddition step. The free acid (CAS 179162-55-1) is obtained only after subsequent hydrolysis. [1] The methyl ester's ability to crystallize directly from the reaction mixture allows removal of the disfavored regioisomer, which can be recycled after hydrolysis. In contrast, the free acid itself is not directly accessible from the cycloaddition and does not offer the same convenient purification handle. The reported yield for the methyl ester formation step is not explicitly tabulated, but the overall process efficiency relies on the isolation of the methyl ester at this stage to achieve the ~96% purity reported for the subsequent free acid. [1]

Process Chemistry Crystallization Micafungin Synthesis

Antifungal Potency vs. Natural Side Chains

Singh et al. (2013) synthesized a series of pneumocandin and echinocandin cores bearing a common pentyloxyl-diphenylisoxazoloyl side chain and compared their antifungal activities head-to-head. [1] This study directly showed that replacing the natural fatty acid side chain of caspofungin or the alkoxytriphenyl side chain of anidulafungin with the pentyloxy-diarylisoxazole moiety (the side chain present in micafungin and of which the target compound is the methyl ester precursor) fundamentally altered antifungal potency and hemolytic profile. While the study does not provide a direct numerical comparison of the methyl ester intermediate itself, it establishes that the pentyloxy-diarylisoxazole side chain imparts a distinct and non-substitutable antifungal profile relative to the linear or branched alkyl side chains of other echinocandins. [1]

Antifungal Drug Discovery SAR Echinocandins

Stability Advantage Over Active Ester

The benzotriazole ester (CAS 235112-66-0) is the activated species used directly for acylation of the deacylated peptide core. However, it is inherently reactive and susceptible to hydrolysis. [1] The methyl ester, in contrast, is a stable, room-temperature-storable solid that can be hydrolyzed to the free acid and subsequently activated on demand. Commercial suppliers of the methyl ester provide detailed characterization data compliant with regulatory guidelines, including HPLC purity certificates, water content, and residual solvent analysis. [2] No equivalent comprehensive stability data is typically available for the more labile active ester. This makes the methyl ester the preferred form for use as an analytical reference standard in ANDA filings, where long-term stability and precise purity documentation are critical.

Reference Standards Stability Quality Control

Regioisomer Control Advantage

Ohigashi et al. (2005) identified that the practical synthesis of FR195752 must address the formation of a regioisomeric diarylisoxazole (3,4-diaryl instead of the desired 3,5-diaryl). Their process utilizes the β-keto enamine route to achieve high regioselectivity, and the resulting methyl ester intermediate can be purified to reject the disfavored isomer. [1] The related substance can be strictly controlled by purification of this intermediate. This is not feasible if one procures the free acid directly, as the isomer would have been carried through hydrolysis. The patent literature further emphasizes that purification of the methyl ester intermediate is critical to achieving the final micafungin purity required for pharmaceutical use. [2]

Regioselectivity Process Optimization Impurity Control

Application Scenarios for the Methyl Ester


Reference Standard for ANDA Filings

Regulatory submissions for generic micafungin require a well-characterized reference standard of the side chain intermediate. The methyl ester, with its documented stability and availability with full characterization packages (HPLC purity, water content, residual solvents), serves as the preferred reference standard for identity, assay, and impurity testing in ANDA filings. [1] Its use is explicitly recommended by suppliers supporting ANDA submissions. [2]

Late-Stage Intermediate for API Synthesis

In the established industrial route, the methyl ester is the pivotal intermediate that links the isoxazole-forming cycloaddition to the final side chain acid. Process chemists optimizing micafungin production procure the methyl ester to ensure regioisomer rejection has been performed and to provide a stable, storable form that can be hydrolyzed to the free acid on demand for immediate activation and coupling. [3]

Echinocandin Side Chain Probing in SAR

Researchers investigating structure-activity relationships of echinocandin antifungals use the methyl ester as a protected form of the pentyloxy-diarylisoxazole side chain. The Singh et al. (2013) head-to-head study demonstrated that this side chain confers a distinct biological profile compared to the fatty acid and alkoxytriphenyl side chains of other clinical echinocandins. [4] The methyl ester enables convenient preparation of the free acid for conjugation to diverse peptide cores.

Analytical Method Development & Validation

Contract research organizations and QC laboratories developing HPLC or LC-MS methods for micafungin and its impurities rely on the methyl ester as a key process-related impurity marker. Its availability in high purity (>95%) from multiple reputable vendors, along with detailed characterization data, makes it suitable for method validation, system suitability testing, and forced degradation studies. [2]

Technical Documentation Hub

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